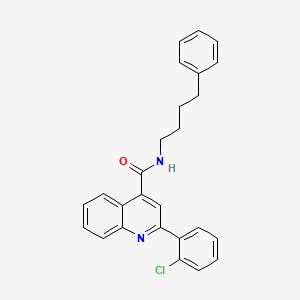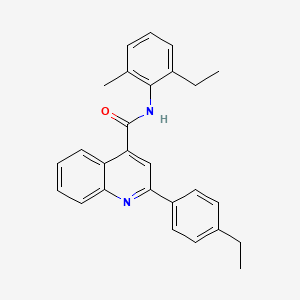![molecular formula C30H30N2O3S B11660451 Propan-2-yl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11660451.png)
Propan-2-yl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a benzothiophene ring, and a carboxylate ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde.
Introduction of the Benzothiophene Ring: The benzothiophene ring is introduced via a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Amidation Reaction: The quinoline derivative is then reacted with 2,4-dimethylphenylamine to form the amide linkage.
Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction with propan-2-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted amides and esters.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s quinoline and benzothiophene moieties allow it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Benzothiophene Derivatives: Such as raloxifene, used in the treatment of osteoporosis.
Uniqueness
What sets PROPAN-2-YL 2-[2-(2,4-DIMETHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its combined structural features of both quinoline and benzothiophene rings, along with the presence of an amide and ester functional group. This unique combination allows for a broader range of chemical reactivity and potential biological activity compared to other similar compounds.
属性
分子式 |
C30H30N2O3S |
|---|---|
分子量 |
498.6 g/mol |
IUPAC 名称 |
propan-2-yl 2-[[2-(2,4-dimethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O3S/c1-17(2)35-30(34)27-22-10-6-8-12-26(22)36-29(27)32-28(33)23-16-25(20-14-13-18(3)15-19(20)4)31-24-11-7-5-9-21(23)24/h5,7,9,11,13-17H,6,8,10,12H2,1-4H3,(H,32,33) |
InChI 键 |
MMMZHHAMVSTUJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11660384.png)
![2-(5-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11660386.png)
![(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660400.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11660406.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11660415.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11660418.png)
![N'-[(E)-1,2-dihydroacenaphthylen-5-ylmethylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B11660422.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11660430.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660438.png)
![3-[1,3-dioxo-5-(phenylcarbamoyl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11660439.png)
![7-[(4-bromobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11660449.png)


